1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the oxolan ring followed by the attachment of the pyrimidine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve yield, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic uses, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: A modified nucleoside found in tRNA, involved in protein synthesis.
Uridine: A nucleoside component of RNA, essential for various biological functions.
Uniqueness
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H16N2O6 |
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Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-7(15)11(2,18)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7+,9-,11-/m1/s1 |
InChI Key |
JOJPQTZXYKHEDF-YRCORFKGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@]([C@H](O2)CO)(C)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(C)O)O |
Origin of Product |
United States |
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